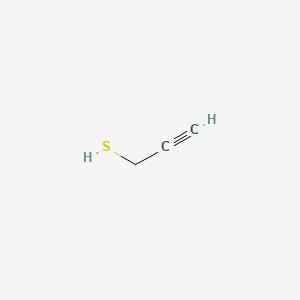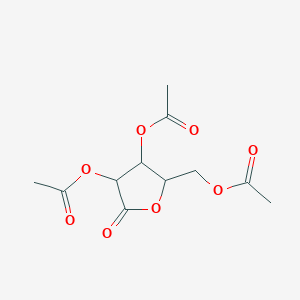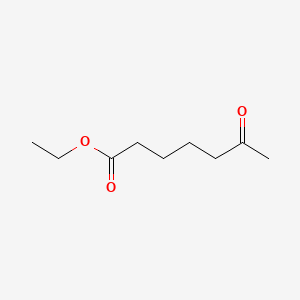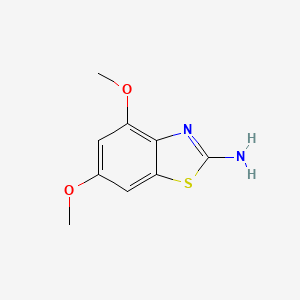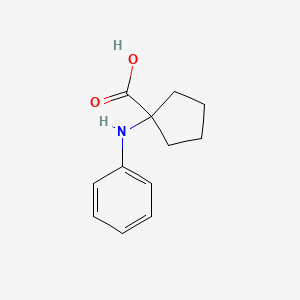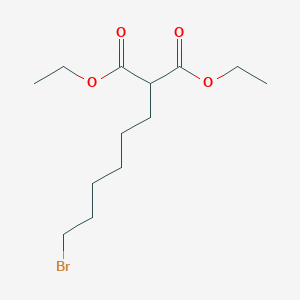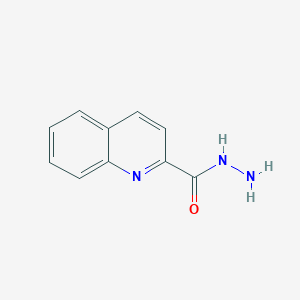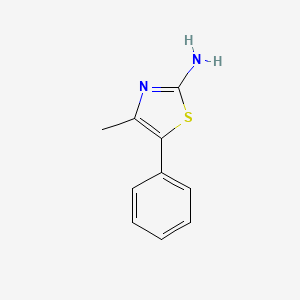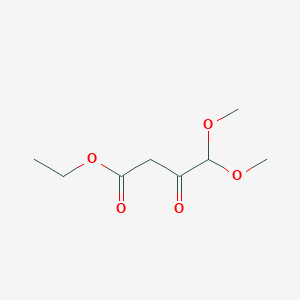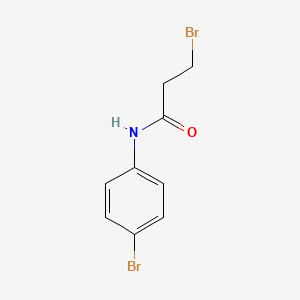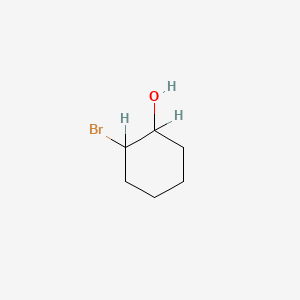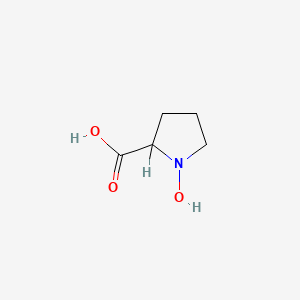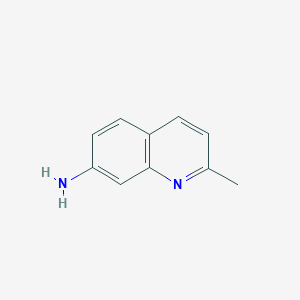
2-Methylquinolin-7-amine
Descripción general
Descripción
2-Methylquinolin-7-amine is a reagent used in the synthesis of imine polymers and various pharmaceutical agents . It is a nitrogen-containing bicyclic compound .
Synthesis Analysis
The synthesis of 2-Methylquinolin-7-amine involves several well-known classical synthesis protocols such as Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach . For example, the Doebner–von Miller reaction protocol involves the condensation of a primary aryl amine with a 1,3-diketone or β-keto-aldehyde or 1,3-dialdehyde, giving an enamine intermediate which is further heated in a strong acid, and later cyclodehydration to afford quinoline .Molecular Structure Analysis
The molecular structure of 2-Methylquinolin-7-amine is characterized by a double-ring structure containing a benzene ring fused with a pyridine moiety . The InChI code for this compound is 1S/C10H10N2/c1-7-2-3-8-4-5-9 (11)6-10 (8)12-7/h2-6H,11H2,1H3 .Chemical Reactions Analysis
The chemical reactions involving 2-Methylquinolin-7-amine are diverse and include transition metal catalyzed reactions, metal-free ionic liquid mediated reactions, ultrasound irradiation reactions, and green reaction protocols . These reactions are useful for the construction and functionalization of this compound .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Methylquinolin-7-amine include a molecular weight of 158.2 . The compound is a solid at room temperature .Aplicaciones Científicas De Investigación
Synthesis and Chemistry
- Regiochemistry in Nucleophilic Substitution Reactions : 2-Methylquinolin-7-amine demonstrates interesting behavior in nucleophilic substitution reactions. It is used in the synthesis of 7-alkylamino-2-methylquinoline-5,8-diones, which are obtained from 6-bromo-2-methylquinoline-5,8-dione, not from 7-bromo-2-methylquinoline-5,8-dione. This indicates specific regioselectivity in the amination of these compounds (Choi & Chi, 2004).
Biological and Medicinal Applications
- Antimicrobial Activity : Compounds derived from 2-methylquinolin-7-amine, such as secondary and tertiary amines containing 2-chloro-6-methylquinoline moiety, have been investigated for their antimicrobial properties. These compounds have shown promising antifungal and antibacterial activity against various strains (Kumar et al., 2011).
Chemistry and Material Science
Copper-Catalyzed Amidation : 2-Methylquinolin-7-amine plays a role in copper-catalyzed direct amidation processes. This method provides an efficient approach for synthesizing biologically significant aromatic amides (Xie et al., 2015).
Ligand Development in Catalysis : 2-Methylquinoline, a related compound, has been identified as a feasible ligand in rhodium(III)-catalyzed C-H activation reactions. This application opens new possibilities in ligand design for catalysis (Wang et al., 2017).
Neuroscience Research
- Identification in Endogenous Amines : In neuroscience research, 2-methylquinoline (related to 2-methylquinolin-7-amine) has been identified as an endogenous amine in rat brains, suggesting a potential role in neurological conditions like parkinsonism (Kohno et al., 1986).
Direcciones Futuras
The future directions for 2-Methylquinolin-7-amine involve its potential applications in the fields of industrial and synthetic organic chemistry . It is a vital scaffold for leads in drug discovery and plays a major role in the field of medicinal chemistry . There are plenty of articles reporting syntheses of the main scaffold and its functionalization for biological and pharmaceutical activities .
Propiedades
IUPAC Name |
2-methylquinolin-7-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2/c1-7-2-3-8-4-5-9(11)6-10(8)12-7/h2-6H,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRLKZXXDECGQOK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)C=CC(=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70332688 | |
| Record name | 2-methylquinolin-7-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70332688 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methylquinolin-7-amine | |
CAS RN |
64334-96-9 | |
| Record name | 2-methylquinolin-7-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70332688 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

